Pursuit Plus

Description

Properties

CAS No. |

114655-67-3 |

|---|---|

Molecular Formula |

C28H38N6O7 |

Molecular Weight |

570.6 g/mol |

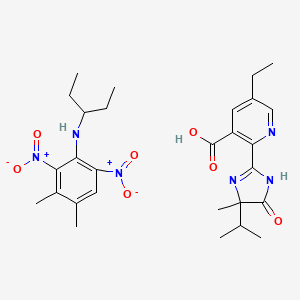

IUPAC Name |

3,4-dimethyl-2,6-dinitro-N-pentan-3-ylaniline;5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H19N3O3.C13H19N3O4/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3;1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21);7,10,14H,5-6H2,1-4H3 |

InChI Key |

ISGYXDUVKFGGFM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O.CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Composition and Mode of Action of Pursuit Plus Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical composition of Pursuit Plus, a broad-spectrum herbicide. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of this formulation.

Chemical Composition

This compound is an emulsifiable concentrate (EC) herbicide formulation containing two primary active ingredients, imazethapyr (B50286) and pendimethalin (B1679228). The typical composition is summarized in the table below.

| Component | Chemical Name | Concentration (%) | Chemical Family |

| Imazethapyr | (±)-2-[4,5-dihydro-4-methyl-4-(1-methyl-ethyl)-5-oxo-1H-imidazol-2-yl]-5-ethyl-3-pyridinecarboxylic acid | 2.24 | Imidazolinone |

| Pendimethalin | (N-1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | 30.24 | Dinitroaniline |

| Other Ingredients | Petroleum Distillates and other inert components | 67.52 | - |

Pursuit® Plus EC herbicide contains 2.9 pounds of active ingredients per gallon, with 2.7 pounds of pendimethalin and 0.2 pounds of imazethapyr acid equivalent[1].

Mode of Action

The herbicidal activity of this compound is derived from the distinct and complementary modes of action of its two active ingredients. This dual-action formulation provides both pre-emergent and post-emergent control of a wide range of grass and broadleaf weeds[2].

Imazethapyr: Inhibition of Amino Acid Synthesis

Imazethapyr is a systemic herbicide absorbed through both the roots and foliage of the plant[3][4]. It translocates through the xylem and phloem to the meristematic regions, where it exerts its effect[4][5]. The primary mode of action is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS)[2][5][6]. This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine[4][5][6][7]. The inhibition of this pathway ultimately disrupts protein and DNA synthesis, leading to the cessation of cell division and plant death[4].

Pendimethalin: Disruption of Cell Division

Pendimethalin is a selective herbicide that is absorbed by the roots and leaves of emerging weeds[3][4]. Its primary mode of action is the inhibition of cell division through the disruption of microtubule assembly[2][4]. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By interfering with microtubule formation, pendimethalin halts the growth of susceptible plants shortly after germination or emergence from the soil[3][4].

Experimental Protocols

Detailed proprietary experimental protocols for the formulation of this compound are not publicly available. However, the methodologies for assessing the efficacy and mode of action of its active ingredients, imazethapyr and pendimethalin, are well-established in the field of herbicide science. Standard experimental workflows would include:

-

Greenhouse and Field Trials: To evaluate the herbicidal efficacy on target weed species and assess crop tolerance. These trials typically involve various application rates and timings (pre-plant incorporated, pre-emergence, and post-emergence)[1][5].

-

Enzyme Assays: In vitro assays to determine the inhibitory activity of imazethapyr on the AHAS enzyme extracted from target and non-target plant species.

-

Microscopy: Techniques such as immunofluorescence microscopy to visualize the disruption of microtubule formation in root tip cells of susceptible weeds treated with pendimethalin.

-

Radiolabeling Studies: To track the absorption, translocation, and metabolism of the active ingredients within the plant[5].

References

- 1. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 2. Penta (Pendimethalin 30% +Imazethapyr 2% EC) Herbicides | Advance Pesticides [advancepesticides.com]

- 3. peptechbio.com [peptechbio.com]

- 4. HPM Chemicals & Fertilizers Ltd. [hpmindia.com]

- 5. cals.cornell.edu [cals.cornell.edu]

- 6. Imazethapyr | C15H19N3O3 | CID 54740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pursuit Plus: A Technical Guide to its Active Ingredients and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pursuit Plus EC is a broad-spectrum herbicide formulated for the selective control of a wide range of annual grasses and broadleaf weeds in various agricultural crops, including soybeans and CLEARFIELD® corn hybrids.[1] This technical guide provides an in-depth analysis of its active ingredients, their molecular mechanisms of action, and the experimental methodologies used to elucidate their function. The information is intended for a technical audience to facilitate research and a deeper understanding of the biochemical interactions of these herbicidal compounds.

Active Ingredients

This compound EC is a combination herbicide containing two active ingredients with distinct modes of action, providing both pre-emergent and post-emergent weed control.[2] The formulation consists of:

-

Imazethapyr (B50286): 2.24%[1]

-

Pendimethalin (B1679228): 30.24%[1]

The product contains 2.9 pounds of active ingredients per gallon, with 2.7 pounds of pendimethalin and 0.2 pounds of imazethapyr.[1]

Mechanism of Action

The efficacy of this compound stems from the complementary actions of its two active ingredients, which disrupt fundamental cellular processes in susceptible plants.

Imazethapyr: Inhibition of Amino Acid Synthesis

Imazethapyr is a member of the imidazolinone chemical family and functions as a systemic herbicide.[3][4] It is absorbed by both the roots and foliage of plants and is translocated through the xylem and phloem to the meristematic tissues, where it exerts its effects.[3]

The primary mode of action of imazethapyr is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is a critical component in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[3] By blocking ALS, imazethapyr disrupts protein synthesis, which in turn interferes with DNA synthesis and cell division, ultimately leading to plant death.[4]

Pendimethalin: Disruption of Microtubule Assembly

Pendimethalin is a dinitroaniline herbicide that acts as a selective, pre-emergent herbicide.[5] Its primary mechanism of action is the inhibition of cell division (mitosis) and cell elongation.[5][6]

At the molecular level, pendimethalin binds to tubulin, the protein subunit of microtubules.[7] This binding disrupts the assembly of microtubules, which are essential components of the cytoskeleton and play a crucial role in the formation of the mitotic spindle during cell division.[7] The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, leading to a halt in mitosis at the metaphase stage.[7] This ultimately inhibits root and shoot development in germinating weeds, preventing their emergence from the soil.[5][7]

Quantitative Data

The following tables summarize key quantitative data related to the active ingredients of this compound.

Table 1: Formulation and Application Rates

| Parameter | Value | Reference |

| Imazethapyr Concentration | 2.24% | [1] |

| Pendimethalin Concentration | 30.24% | [1] |

| Imazethapyr per Gallon | 0.2 lbs acid equivalent | [1] |

| Pendimethalin per Gallon | 2.7 lbs active ingredient | [1] |

| Recommended Application Rate (Soybeans) | 2.5 pints per acre | [1] |

| Recommended Application Rate (CLEARFIELD® corn) | 2.5 pints per acre | [1] |

Table 2: Toxicological Data

| Active Ingredient | Test | Species | Result | Reference |

| Pendimethalin | Acute Oral LD50 | Rat (female) | 1050 mg/kg | [8] |

| Pendimethalin | Acute Oral LD50 | Rat (male) | 1250 mg/kg | [8] |

| Pendimethalin | Acute Oral LD50 | Rat | >4665 mg/kg bw | [9] |

| Pendimethalin | Acute Dermal LD50 | Rat | >5000 mg/kg bw | [9] |

| Pendimethalin | Acute Inhalation LC50 | Rat | >6.73 mg/L (4-hour exposure) | [9] |

| Pendimethalin | Acute Dietary LC50 | Bobwhite quail | 4,187 ppm | [8] |

| Pendimethalin | Acute Dietary LC50 | Mallard duck | 4,640 ppm | [8] |

| Pendimethalin | Acute Toxicity LC50 | Rainbow trout | 0.138 mg/L | [8] |

| Pendimethalin | Acute Toxicity LC50 | Bluegill sunfish | 0.199 mg/L | [8] |

| Pendimethalin | Acute Toxicity EC50 | Daphnia magna | 0.28 mg/L | [8] |

Table 3: Efficacy of Imazethapyr on Various Weed Species

| Weed Species | Application Rate (g a.i./ha) | Timing | Control (%) | Reference |

| Eleusine indica | 75 | 15 DAS | Lowest population | [10] |

| Amaranthus viridis | 75 | 15 DAS | Lowest population | [10] |

| Commelina benghalensis | 75 | 15 DAS | Lowest population | [10] |

| Aeschynomene indica | 200 | Early post-emergence | Effective control | [11] |

| Echinochloa colona | 1000 (with pendimethalin) | Pre-emergence | 80% | [12] |

| Total Weeds | 0.050 kg | Pre-emergence (4 WAS) | 72.4% | [13] |

| Total Weeds | 0.0625 kg | Pre-emergence (8 WAS) | 66.4% | [13] |

DAS: Days After Sowing; WAS: Weeks After Sowing

Table 4: Environmental Fate of Pendimethalin

| Parameter | Value | Reference |

| Soil Half-life (Typical) | 90 days | [8] |

| Soil Half-life (Aerobic, Lab, GM) | 76-98 days | [14] |

| Soil Half-life (Field, GM) | 72 days | [14] |

| Sediment-water Half-life (Lab, GM) | 20 days | [14] |

| Bioconcentration Factor (GM) | 1878 | [14] |

GM: Geometric Mean

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of methodologies used to investigate the active ingredients of this compound.

In Vivo Acetolactate Synthase (ALS) Assay for Imazethapyr

This assay is used to determine the inhibitory effect of imazethapyr on ALS activity within the plant.

-

Plant Material: Susceptible and potentially resistant weed biotypes are grown under controlled greenhouse conditions.

-

Herbicide Application: Plants are treated with varying concentrations of imazethapyr.

-

Enzyme Extraction: At specific time points after treatment (e.g., 6 and 24 hours), leaf tissue is harvested and homogenized in an extraction buffer to isolate the ALS enzyme.[15]

-

Enzyme Activity Measurement: The activity of the extracted ALS is determined by measuring the rate of acetolactate formation. This is typically done by converting acetolactate to acetoin, which can be quantified colorimetrically.

-

Data Analysis: The I50 value (the concentration of imazethapyr required to inhibit 50% of the ALS activity) is calculated to quantify the level of resistance or susceptibility.[15]

Cytotoxicity and Genotoxicity Assays for Pendimethalin (Allium cepa model)

The Allium cepa (onion) root tip assay is a common method to assess the cytogenotoxic effects of chemicals.

-

Root Growth Inhibition Test: Allium cepa bulbs are germinated in solutions with varying concentrations of pendimethalin. The root length is measured after a specific period (e.g., 72 hours) to determine the EC50 (the concentration that causes a 50% reduction in root growth).[6]

-

Comet Assay (Single Cell Gel Electrophoresis): Root tips are exposed to different concentrations of pendimethalin. The nuclei are then isolated, embedded in agarose (B213101) on a microscope slide, and subjected to electrophoresis. Damaged DNA will migrate further towards the anode, creating a "comet tail" that can be visualized and quantified to assess the level of DNA damage.[6]

-

LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry can be used to quantify the uptake of pendimethalin in the root tips and to study its degradation under various stress conditions.[6]

Analytical Methods for Herbicide Residue Analysis

The quantification of imazethapyr and pendimethalin in environmental and biological samples is essential for safety and efficacy studies.

-

Sample Preparation (QuEChERS): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is often used for sample preparation. This involves an extraction with an organic solvent (e.g., acetonitrile) followed by a partitioning step and dispersive solid-phase extraction (d-SPE) for cleanup.[16]

-

Chromatographic Separation and Detection:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the simultaneous analysis of multiple herbicide residues, including imazethapyr and pendimethalin.[17]

-

Gas Chromatography (GC) with Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD): GC-ECD is suitable for the analysis of pendimethalin, while GC-NPD can be used for imazethapyr.[18]

-

Conclusion

This compound is a potent herbicide that owes its broad-spectrum efficacy to the synergistic action of its two active ingredients, imazethapyr and pendimethalin. Imazethapyr targets a crucial metabolic pathway by inhibiting the synthesis of essential amino acids, while pendimethalin disrupts the fundamental process of cell division by interfering with microtubule assembly. A thorough understanding of these distinct mechanisms of action, supported by quantitative data and robust experimental methodologies, is vital for the continued development of effective and safe weed management strategies in agriculture.

References

- 1. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 2. Penta (Pendimethalin 30% +Imazethapyr 2% EC) Herbicides | Advance Pesticides [advancepesticides.com]

- 3. Pursuit® | Farming and Crop Protection [crop-protection.basf.in]

- 4. Impact of post-emergent imazethapyr on morpho-physiological and biochemical responses in lentil (Lens culinaris Medik.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Unparalleled Effectiveness of Pendimethalin - HEBEN [hb-p.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pomais.com [pomais.com]

- 8. wsdot.wa.gov [wsdot.wa.gov]

- 9. fao.org [fao.org]

- 10. pub.isprd.in [pub.isprd.in]

- 11. pub.isa-india.in [pub.isa-india.in]

- 12. isws.org.in [isws.org.in]

- 13. ijeais.org [ijeais.org]

- 14. Critical assessment of pendimethalin in terms of persistence, bioaccumulation, toxicity, and potential for long-range transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous analysis of herbicides pendimethalin, oxyfluorfen, imazethapyr and quizalofop-p-ethyl by LC–MS/MS and safety evaluation of their harvest time residues in peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asthafoundation.in [asthafoundation.in]

A Technical Guide to the Mode of Action of Imazethapyr and Pendimethalin in Pursuit Plus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pursuit Plus EC is a broad-spectrum herbicide that leverages the synergistic action of two active ingredients, imazethapyr (B50286) and pendimethalin (B1679228), to provide effective pre-emergence and early post-emergence control of a wide range of grass and broadleaf weeds. This technical guide provides an in-depth analysis of the distinct and complementary modes of action of these two herbicidal components. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and herbicide research, offering detailed insights into the biochemical and cellular mechanisms, supported by quantitative data and experimental methodologies.

Core Components and Properties

This compound EC is an emulsifiable concentrate containing Imazethapyr (2.24%) and Pendimethalin (30.24%) as its active ingredients.[1] This formulation combines two herbicides with different modes of action to broaden the spectrum of controlled weeds and manage herbicide resistance.

Imazethapyr: Inhibition of Amino Acid Synthesis

Imazethapyr is a member of the imidazolinone chemical family and is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC).[2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3][4][5][6][7]

Biochemical Pathway and Mechanism

ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[1][3][7] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. Imazethapyr binds to the ALS enzyme, inhibiting its activity and leading to a deficiency in these vital amino acids. This disruption of protein synthesis and cell division ultimately results in plant death.[4][6][7] The herbicide is absorbed through both the roots and foliage and is translocated via the xylem and phloem to the meristematic regions of the plant, where it accumulates and exerts its effect.[1][5][6]

Quantitative Data on Imazethapyr's Action

The inhibitory effect of imazethapyr on ALS activity and its subsequent impact on plant processes have been quantified in various studies.

| Parameter | Organism/System | Concentration/Dose | Observed Effect | Reference |

| ALS Enzyme Activity | In vitro (Arabidopsis thaliana) | 500 µg L⁻¹ | R-Imazethapyr reduced ALS activity to 45.2% of control | [2] |

| In vitro (Arabidopsis thaliana) | 500 µg L⁻¹ | S-Imazethapyr reduced ALS activity to 86.5% of control | [2] | |

| Phenolic Acid Content | Lentil seedlings | 0.5 to 2 times the recommended field dose (RFD) | 3.2% to 26.31% increase over control | [4] |

| Flavonoid Content | Lentil seedlings | 0.5 to 2 times the recommended field dose (RFD) | 4.57% to 27.85% increase over control | [4] |

| Antioxidant Activity (DPPH assay) | Lentil seedlings | 0.5 to 2 times the recommended field dose (RFD) | 1.17 to 1.85-fold increase over control | [4] |

| Antioxidant Activity (FRAP assay) | Lentil seedlings | 0.5 to 2 times the recommended field dose (RFD) | 1.47 to 2.03-fold increase over control | [4] |

Experimental Protocol: In Vitro ALS Enzyme Inhibition Assay

This protocol outlines the procedure for determining the inhibitory effect of a compound on the activity of the ALS enzyme extracted from plant tissue.

1. Enzyme Extraction: a. Harvest fresh, young plant tissue (e.g., apical meristems) and keep it on ice. b. Homogenize the tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM sodium pyruvate (B1213749), 5 mM magnesium chloride, 5 mM EDTA, 10% v/v glycerol, 1 mM dithiothreitol, and 1% w/v polyvinylpolypyrrolidone). c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. d. Carefully collect the supernatant, which contains the crude ALS enzyme extract.

2. ALS Assay: a. Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 100 mM sodium pyruvate (substrate), 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate (TPP), and 10 µM FAD (cofactors). b. Add various concentrations of the imazethapyr test compound to the reaction mixture. c. Initiate the reaction by adding the crude ALS enzyme extract. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). e. Stop the reaction by adding sulfuric acid (e.g., 3 M H₂SO₄). f. The product, acetolactate, is decarboxylated to acetoin (B143602) by heating at 60°C for 15 minutes.

3. Quantification: a. Add creatine (B1669601) solution followed by α-naphthol solution to the reaction mixture to form a colored complex with acetoin. b. Measure the absorbance at 525 nm using a microplate reader. c. A standard curve using known concentrations of acetoin is used for quantification.

4. Data Analysis: a. Calculate the percentage of ALS inhibition for each imazethapyr concentration relative to a control without the herbicide. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration. c. Determine the IC₅₀ value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.

Pendimethalin: Inhibition of Cell Division

Pendimethalin belongs to the dinitroaniline chemical class and is classified as a Group 3 herbicide by HRAC.[8] Its mode of action is the inhibition of cell division (mitosis) by disrupting microtubule formation.[9][10][11][12][13]

Cellular Pathway and Mechanism

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, cell wall formation, and overall cell structure. They are polymers of α- and β-tubulin proteins. Pendimethalin binds to tubulin, preventing its polymerization into functional microtubules.[10][13] This disruption of microtubule assembly inhibits the formation of the mitotic spindle, which is necessary for chromosome segregation during mitosis. As a result, cell division is arrested, leading to the death of susceptible weeds, typically before or shortly after they emerge from the soil.[9][11][12][13] Pendimethalin is primarily absorbed by the roots and shoots of emerging seedlings and exhibits limited translocation within the plant.

Quantitative Data on Pendimethalin's Action

The impact of pendimethalin on plant cellular processes has been quantified, demonstrating its potent inhibitory effects.

| Parameter | Organism/System | Concentration/Dose | Observed Effect | Reference |

| Root Growth Inhibition | Allium cepa | 10 mg/L | 49.57% inhibition (EC₅₀) | |

| DNA Damage (Comet Assay) | Allium cepa | 5 mg/L (96 hours) | Increased DNA damage (time-dependent) | |

| DNA Damage (Comet Assay) | Allium cepa | 20 mg/L (96 hours) | Increased DNA damage (dose-dependent) | |

| Weed Control Efficiency (with Imazethapyr) | Black gram field | 1000 g/ha | 90% control of weeds at 30 days after sowing | [10] |

Experimental Protocol: Immunofluorescence Microscopy of Plant Microtubules

This protocol details a method for visualizing the effect of pendimethalin on microtubule organization in plant cells.

1. Plant Material and Treatment: a. Grow seedlings of a suitable model plant (e.g., Arabidopsis thaliana) on sterile growth medium. b. Treat the seedlings with various concentrations of pendimethalin for a defined period. Include an untreated control.

2. Fixation: a. Fix the seedlings in a freshly prepared solution of 4% (w/v) paraformaldehyde in a microtubule-stabilizing buffer (MTSB; e.g., 50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.0) for 1 hour at room temperature. b. Rinse the samples three times with MTSB.

3. Cell Wall Digestion: a. Incubate the fixed seedlings in an enzyme solution containing cell wall-degrading enzymes (e.g., 1% cellulase, 0.1% pectolyase in MTSB) to allow for antibody penetration. The duration of this step needs to be optimized for the specific plant tissue. b. Rinse the samples gently with MTSB.

4. Permeabilization: a. Permeabilize the cells by incubating them in a solution of 1% Triton X-100 in MTSB for 1 hour. b. Rinse the samples three times with MTSB.

5. Antibody Incubation: a. Block non-specific binding by incubating the samples in a blocking buffer (e.g., 3% BSA in MTSB) for 1 hour. b. Incubate the samples with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in the blocking buffer, typically overnight at 4°C. c. Wash the samples three times with MTSB. d. Incubate the samples with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) diluted in the blocking buffer for several hours at room temperature in the dark. e. Wash the samples three times with MTSB.

6. Mounting and Imaging: a. Mount the samples on a microscope slide in an anti-fade mounting medium. b. Observe the microtubule structures using a confocal laser scanning microscope.

7. Quantification of Microtubule Disruption: a. Acquire images from multiple cells for each treatment. b. Use image analysis software to quantify microtubule organization. Parameters can include microtubule density, orientation (anisotropy), and fragmentation. c. Compare the quantitative data from treated and control samples to assess the dose-dependent effect of pendimethalin on microtubule disruption.

Combined Action in this compound: A Dual-Pronged Attack

The combination of imazethapyr and pendimethalin in this compound provides a comprehensive weed control strategy by targeting two distinct and vital cellular processes. This dual mode of action offers several advantages:

-

Broader Weed Spectrum: The combination is effective against a wider range of weed species than either component alone.

-

Synergistic Potential: The two herbicides can exhibit synergistic effects, where the combined effect is greater than the sum of their individual effects.

-

Resistance Management: The use of two different modes of action helps to delay the development of herbicide-resistant weed populations.

Experimental Protocol: Assessing Herbicide Interaction (Synergy/Antagonism) using Isobole Analysis

Isobole analysis is a widely accepted method for evaluating the interaction between two compounds.

1. Dose-Response Curves for Individual Herbicides: a. Conduct experiments to determine the dose-response curves for imazethapyr and pendimethalin applied individually on a target weed species. b. Use a range of concentrations for each herbicide to generate data on a relevant biological endpoint (e.g., biomass reduction, growth inhibition). c. From these curves, determine the concentration of each herbicide that produces a specific level of effect, typically 50% inhibition (EC₅₀).

2. Testing Herbicide Mixtures: a. Prepare mixtures of imazethapyr and pendimethalin in various fixed ratios (e.g., based on their EC₅₀ values or their ratio in the this compound formulation). b. For each ratio, test a range of total concentrations to generate a dose-response curve for the mixture. c. Determine the total concentration of the mixture that produces the same 50% effect (EC₅₀,mix).

3. Isobole Construction and Interpretation: a. Plot the EC₅₀ values of the individual herbicides on the x and y axes of a graph. A straight line connecting these two points represents the line of additivity (isobole). b. Plot the EC₅₀,mix values for each tested ratio on the same graph. The coordinates for each point are the concentrations of imazethapyr and pendimethalin in that specific mixture that resulted in 50% inhibition. c. Interpretation:

- If the plotted points for the mixtures fall on the line of additivity, the interaction is additive .

- If the points fall below the line, the interaction is synergistic (less of each herbicide is needed to achieve the same effect).

- If the points fall above the line, the interaction is antagonistic (more of each herbicide is needed).

Visualizing the Modes of Action

Signaling Pathways and Experimental Workflows

References

- 1. biorxiv.org [biorxiv.org]

- 2. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 3. awsjournal.org [awsjournal.org]

- 4. jkip.kit.edu [jkip.kit.edu]

- 5. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. extension.purdue.edu [extension.purdue.edu]

- 9. bioone.org [bioone.org]

- 10. Impact of post-emergent imazethapyr on morpho-physiological and biochemical responses in lentil (Lens culinaris Medik.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bioone.org [bioone.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ecotoxicological Effects of Pursuit Plus Herbicide on Non-Target Organisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pursuit Plus EC is a widely used herbicide formulation containing two active ingredients: imazethapyr (B50286) and pendimethalin (B1679228).[1] Imazethapyr belongs to the imidazolinone chemical family and functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[2][3] Pendimethalin is a dinitroaniline herbicide that works by inhibiting microtubule assembly, thereby disrupting cell division and growth in susceptible plants.[4] While effective for weed control in various crops, the application of this compound necessitates a thorough understanding of its potential impacts on non-target organisms and the broader ecosystem.[2][5] This guide provides a comprehensive technical overview of the known effects of this compound and its constituent active ingredients on a range of non-target species, details common experimental protocols for ecotoxicological assessment, and visualizes key biochemical and experimental pathways.

Effects on Aquatic Organisms

The environmental fate of this compound is of significant concern for aquatic ecosystems, as runoff and drift from treated areas can introduce its active ingredients into surface waters.[1] The formulation is recognized as being toxic to fish and hazardous to aquatic organisms.[1][4]

Aquatic Toxicity Data

The acute toxicity of imazethapyr and pendimethalin to various aquatic species has been characterized in multiple studies. Pendimethalin is demonstrably more toxic to aquatic life than imazethapyr.

| Organism | Active Ingredient | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Imazethapyr | 96-hour LC50 | > 112 | [6] |

| Rainbow Trout (Oncorhynchus mykiss) | Imazethapyr | 96-hour LC50 | 340 | [4] |

| Rainbow Trout (Oncorhynchus mykiss) | Pendimethalin | 96-hour LC50 | 0.89 | [4] |

| Daphnia magna | Imazethapyr | 48-hour EC50 | > 110 | [6] |

| Daphnia magna | Imazethapyr | 48-hour LC50 | > 1,000 | [4] |

| Aquatic Plants | Pursuit Herbicide (Imazethapyr) | Acute Effect | Very Toxic | [6] |

| Aquatic Invertebrates | Pursuit Herbicide (Imazethapyr) | Acute Effect | Not Acutely Harmful | [6] |

| Fish | Pursuit Herbicide (Imazethapyr) | Acute Effect | Not Acutely Harmful | [6] |

LC50 (Lethal Concentration, 50%): The concentration of a chemical in water that kills 50% of the test organisms during a specified time period. EC50 (Effective Concentration, 50%): The concentration of a chemical in water that causes a defined effect in 50% of the test organisms.

Fish and Amphibians

Exposure to various classes of pesticides, including herbicides, can lead to significant behavioral and physiological changes in fish and amphibians.[7] Studies have shown that pesticide exposure can decrease swimming speed and overall activity, which can, in turn, increase predation risk, slow growth rates, and delay development.[7] While imazethapyr shows low acute toxicity to fish, pendimethalin is significantly more potent.[4] For amphibians, the toxicity of herbicide formulations can be exacerbated by environmental stressors such as competition, potentially leading to increased lethality at concentrations found in the environment.[8]

Aquatic Plants and Invertebrates

The Pursuit formulation is noted to be very toxic to aquatic plants.[4][6] This is an expected outcome, given that its primary mode of action targets plant-specific biological pathways. For aquatic invertebrates like Daphnia magna, imazethapyr demonstrates a low level of acute toxicity.[4][6] However, indirect effects can occur; the loss of aquatic plants can alter the habitat structure and food availability for many invertebrate species.

Effects on Soil Organisms

Herbicides applied to soil can impact the complex communities of microorganisms that are fundamental to soil health and nutrient cycling.[9]

Soil Microbial Communities

The persistence of herbicides is a key factor influencing their long-term impact on soil microbes. Imidazolinone herbicides like imazethapyr are primarily broken down by microbial action.[10] However, in low-moisture, alkaline soils with low organic carbon, this degradation is significantly reduced, leading to longer persistence.[10] Studies have shown that persistent residues of imidazolinone herbicides can alter soil bacterial communities and reduce the relative abundance of beneficial organisms such as Rhizobium, which are critical for nitrogen fixation in legumes.[10] While some studies report transient inhibitory effects on microbial populations for up to 10 days, others note that some herbicides have no effect or may even increase certain microbial populations.[9]

Terrestrial Invertebrates (Beneficial Insects)

The impact of herbicides on beneficial insects, such as predators and parasitoids, is an area of growing concern. A meta-analysis of herbicide non-target effects found that while some herbicides like metribuzin (B1676530) and glufosinate (B12851) were harmful to natural enemies, pendimethalin did not significantly increase their mortality.[11] This suggests a lower direct acute risk from pendimethalin to these organisms compared to other pesticides. However, indirect effects, such as the reduction of flowering weeds that provide nectar and pollen, can negatively impact beneficial insect populations.

Effects on Terrestrial Vertebrates and Non-Target Plants

Birds and Mammals

Most modern herbicides, including imazethapyr and pendimethalin, have low acute mammalian toxicity.[12] This is largely because their specific target sites, such as the ALS enzyme for imazethapyr, are not present in mammals.[12] The oral LD50 for imazethapyr in rats is greater than 5000 mg/kg, classifying it as practically non-toxic.[3] Mammals and birds are often affected indirectly through mechanisms like groundwater contamination or secondary poisoning from ingesting exposed prey.[13] For birds, parental exposure to some herbicides has been shown to result in residue accumulation in eggs and poorer embryonic development.[14]

Non-Target Plants and Crop Rotation

A significant issue associated with persistent herbicides like imazethapyr and pendimethalin is the potential for carryover injury to subsequent, sensitive rotational crops.[3] Studies have documented that pendimethalin applied at high rates can reduce the biomass and grain yield of winter wheat planted after a treated lentil crop.[15][16] Rotational crop restrictions are therefore a critical part of the usage guidelines for this compound to prevent unintended phytotoxicity.[3]

Experimental Protocols

Protocol: Acute Toxicity Test for Fish (OECD 203)

This protocol outlines a standard method for determining the acute lethal toxicity of a chemical to fish in freshwater.

-

Test Species Selection: A standard species like the Rainbow Trout (Oncorhynchus mykiss) is selected. Fish should be healthy, disease-free, and acclimated to the test conditions for at least 12 days.

-

Test Substance Preparation: A series of test concentrations are prepared by dissolving the herbicide (e.g., imazethapyr) in dilution water. A control group (dilution water only) is mandatory. At least five concentrations in a geometric series are recommended.

-

Exposure: A minimum of seven fish per concentration are introduced into the test chambers. The test is typically run for 96 hours.

-

Test Conditions: Water temperature, pH, and dissolved oxygen are maintained at constant, appropriate levels (e.g., 15 ± 1 °C for rainbow trout). A photoperiod of 12-16 hours is used. The test can be static (no water change), semi-static (water replaced at intervals), or flow-through.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physical symptoms are also noted.

-

Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods, such as probit analysis.

Protocol: Soil Microbial Respiration (Substrate-Induced Respiration)

This method assesses the short-term impact of a herbicide on the size and activity of the soil microbial biomass.

-

Soil Sampling and Preparation: Soil samples are collected from the field, sieved to remove large debris, and pre-incubated under controlled temperature and moisture conditions to allow the microbial community to stabilize.

-

Herbicide Application: The soil is treated with the herbicide at concentrations relevant to field application rates. An untreated control is included. Multiple replicates are prepared for each treatment.

-

Incubation: The treated and control soil samples are incubated for a specified period (e.g., 1, 7, and 14 days) under controlled conditions.

-

Respiration Measurement: At each sampling time, a readily metabolizable substrate (e.g., glucose) is added to the soil samples to induce a maximum respiratory response from the active microbial biomass.

-

CO2 Analysis: The rate of CO2 evolution is measured over a short period (e.g., 2-6 hours) following substrate addition using an infrared gas analyzer or gas chromatograph.

-

Data Analysis: The initial rate of CO2 production is proportional to the active microbial biomass. The results from the herbicide-treated soils are compared to the control to determine if there is a significant inhibition or stimulation of microbial activity.

Signaling Pathways and Workflows

Mechanism of Action of Imazethapyr

Caption: Imazethapyr inhibits the ALS enzyme, blocking amino acid synthesis and plant growth.

Mechanism of Action of Pendimethalin

Caption: Pendimethalin disrupts cell division by inhibiting microtubule assembly in plants.

Experimental Workflow for Ecotoxicology Study

Caption: A standard workflow for assessing the toxicity of a chemical on a non-target organism.

References

- 1. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 2. Pursuit® | Farming and Crop Protection [crop-protection.basf.in]

- 3. Pursuit / imazethapyr | CALS [cals.cornell.edu]

- 4. fs1.agrian.com [fs1.agrian.com]

- 5. isws.org.in [isws.org.in]

- 6. carovail.com [carovail.com]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. Competitive stress can make the herbicide Roundup® more deadly to larval amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sagit.com.au [sagit.com.au]

- 11. Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Herbicide safety relative to common targets in plants and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. beyondpesticides.org [beyondpesticides.org]

- 14. Impacts of Pesticides on Wildlife - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]

- 15. Effects of Imazethapyr and Pendimethalin on Lentil (Lens culinaris), Pea (Pisum sativum), and a Subsequent Winter Wheat (Triticum aestivum) Crop | Weed Technology | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

Environmental Fate and Degradation of Pursuit Plus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pursuit Plus, a widely utilized herbicide, is a combination of two active ingredients: imazethapyr (B50286) and pendimethalin (B1679228). Understanding the environmental fate and degradation of these compounds is critical for assessing their ecological impact and ensuring their safe and effective use. This technical guide provides an in-depth analysis of the environmental persistence, mobility, and degradation pathways of imazethapyr and pendimethalin, supported by quantitative data and detailed experimental protocols.

Core Concepts in Environmental Fate

The environmental behavior of a pesticide is governed by a complex interplay of physical, chemical, and biological processes. These include:

-

Degradation: The breakdown of the parent compound into simpler molecules through processes like microbial degradation, photodegradation, and hydrolysis.

-

Persistence: The length of time a pesticide remains active in the environment, often expressed as a half-life (DT50).

-

Mobility: The movement of the pesticide through soil and into water systems, influenced by factors like adsorption to soil particles (Koc) and water solubility.

Imazethapyr: Environmental Fate and Degradation

Imazethapyr is a selective herbicide belonging to the imidazolinone family. Its primary mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2]

Degradation Pathways

The degradation of imazethapyr in the environment occurs through three primary mechanisms: microbial degradation, photodegradation, and to a lesser extent, hydrolysis.[1][2]

-

Microbial Degradation: This is a significant pathway for imazethapyr dissipation in soil.[1][2] Soil microorganisms utilize the herbicide as a carbon source, leading to its breakdown.[3] The rate of microbial degradation is influenced by soil moisture and temperature, with increased moisture generally leading to faster degradation.[4] Studies have shown that the degradation is slower in sterilized soil compared to non-sterilized soil, confirming the critical role of microbes.[5] The evolution of ¹⁴CO₂ from radiolabeled imazethapyr in soil studies indicates the mineralization of the herbicide by microorganisms.[4][6]

-

Photodegradation: Imazethapyr is susceptible to degradation by sunlight, particularly on soil surfaces and in clear water.[1][7][8] Photodecomposition losses of up to 52% have been observed on glass slides, while losses from soil were lower, at up to 8%.[6] The presence of substances like humic acids can reduce the rate of photodegradation.[7][8]

-

Hydrolysis: The chemical breakdown of imazethapyr by reaction with water is a slower process compared to microbial and photodegradation.[7][8] It is generally not considered a major degradation pathway under typical environmental pH conditions.[7][8]

Quantitative Data on Imazethapyr Degradation

| Parameter | Value | Conditions | Reference |

| Soil Half-Life (DT50) | 18 - 21 days | Silty clay soil | [2] |

| 5 months | Sandy soil | [1] | |

| 24 months | Clay soil | [1] | |

| Photodegradation Half-Life | 9.8 days | In aqueous solution | [7][8] |

| 24.6 days | On soil surface | [7] | |

| Hydrolysis Half-Life | 9.2 months | In the dark, in solution | [7][8] |

| Microbial Degradation | 62 - 82% degradation | Laboratory soil study | [6] |

| 90.08% removal | By Brevibacterium sp. IM9601 (50 mg/L initial conc.) | [3][9][10] | |

| 87.05% removal | By Brevibacterium sp. IM9601 (100 mg/L initial conc.) | [3][9][10] |

Pendimethalin: Environmental Fate and Degradation

Pendimethalin is a dinitroaniline herbicide used for pre-emergence control of annual grasses and certain broadleaf weeds.[11] It functions by inhibiting cell division and cell elongation in susceptible plants.

Degradation Pathways

The primary routes of pendimethalin degradation are microbial degradation and photodegradation.[11] Hydrolysis is not a significant degradation pathway for this compound.[12]

-

Microbial Degradation: This is a key process for pendimethalin dissipation in soil.[11][13] A variety of soil fungi and bacteria have been shown to degrade pendimethalin through mechanisms such as oxidation, reduction, hydrolysis, and dealkylation.[11][13] Identified metabolites include N-(1-ethylpropyl)-3,4-dimethyl-2-nitrobenzene-1,6-diamine and 3,4-dimethyl-2,6-dinitroaniline.[11][14] The degradation process often involves the reduction of the nitro groups.[15]

-

Photodegradation: Pendimethalin is susceptible to breakdown by sunlight, especially when present on the soil surface.[11] However, its relatively low volatility means it is less rapidly lost from the soil surface compared to other dinitroaniline herbicides.[15]

-

Hydrolysis: Pendimethalin is stable to hydrolysis under typical environmental conditions.[12]

Quantitative Data on Pendimethalin Degradation

| Parameter | Value | Conditions | Reference |

| Soil Half-Life (DT50) | 24.4 - 34.4 days | Greenhouse conditions | [16] |

| 90 days | In soil | [11] | |

| 64 - 225 days | Aerobic soil metabolism studies | [12] | |

| Microbial Degradation | 74% degradation in 8 days | By Clavispora lusitaniae YC2 (200 mg/L initial conc.) | [11] |

| 78% degradation in 7 days | By Bacillus subtilis (125 mg/L initial conc.) | [13] | |

| 65% degradation in 30 days | By Burkholderia sp. F7G4PR33-4 (281 mg/L initial conc.) | [17] | |

| 55.4% degradation in 30 days | By Methylobacterium radiotolerans A6A1PR46-4 (281 mg/L initial conc.) | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols used in the study of imazethapyr and pendimethalin degradation.

Soil Degradation Studies

Objective: To determine the rate of degradation and identify metabolites of the herbicide in soil under controlled laboratory or field conditions.

Methodology:

-

Soil Collection and Characterization: Soil is collected from relevant agricultural fields. Key soil properties such as pH, organic matter content, texture, and microbial biomass are determined as they significantly influence herbicide behavior.[1][2]

-

Herbicide Application: A known concentration of the herbicide (analytical or radiolabeled standard) is applied to the soil samples.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture.[4] For sterile controls, the soil is typically autoclaved or gamma-irradiated to eliminate microbial activity.[5]

-

Sampling: Soil samples are collected at various time intervals throughout the incubation period.

-

Extraction: The herbicide and its metabolites are extracted from the soil using an appropriate solvent system (e.g., methanol, acetonitrile).[18][19]

-

Cleanup: The extracts are cleaned to remove interfering substances using techniques like solid-phase extraction (SPE).

-

Analysis: The concentration of the parent herbicide and its metabolites is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography (GC) with an appropriate detector (e.g., ECD, NPD, or MS).[20][21]

-

Data Analysis: The degradation kinetics are determined by plotting the herbicide concentration against time, and the half-life (DT50) is calculated.

Photodegradation Studies

Objective: To assess the degradation of the herbicide when exposed to light.

Methodology:

-

Sample Preparation: A solution of the herbicide in a relevant solvent (e.g., water, acetonitrile) or a thin layer of the herbicide on a solid support (e.g., glass slide, soil surface) is prepared.[6]

-

Irradiation: The samples are exposed to a light source that simulates sunlight (e.g., xenon lamp).[22] Control samples are kept in the dark to account for any non-photolytic degradation.[7][8]

-

Sampling and Analysis: Samples are taken at different time points and analyzed for the parent compound and degradation products using chromatographic methods.

-

Data Analysis: The rate of photodegradation and the half-life are calculated.

Hydrolysis Studies

Objective: To determine the rate of herbicide degradation due to reaction with water at different pH values.

Methodology:

-

Sample Preparation: The herbicide is dissolved in sterile aqueous buffer solutions of different pH values (e.g., pH 5, 7, and 9).[7][8]

-

Incubation: The solutions are incubated in the dark at a constant temperature to prevent photodegradation.[7][8]

-

Sampling and Analysis: Aliquots are taken at various intervals and analyzed for the parent herbicide concentration using HPLC or a similar technique.

-

Data Analysis: The rate of hydrolysis and the half-life at each pH are determined.

Conclusion

The environmental fate of this compound is dictated by the individual properties of its active ingredients, imazethapyr and pendimethalin. Microbial degradation and photodegradation are the primary mechanisms driving their dissipation in the environment. Imazethapyr exhibits moderate persistence and mobility, with its degradation being significantly influenced by soil microbial activity and sunlight. Pendimethalin is also primarily degraded by microbes and sunlight, with hydrolysis being a negligible pathway. The persistence of both compounds can vary considerably depending on environmental conditions such as soil type, pH, moisture, and temperature. A thorough understanding of these factors is essential for the responsible management of this herbicide and the mitigation of its potential environmental impact.

References

- 1. isws.org.in [isws.org.in]

- 2. Determination of imazethapyr residues in soil and grains after its application to soybeans [jstage.jst.go.jp]

- 3. Biodegradation of Imazethapyr by Bacterial Strain IM9601 Isolated from Agricultural Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial degradation of imazaquin and imazethapyr | Weed Science | Cambridge Core [cambridge.org]

- 5. Biodegradation Characteristics of Imazaquin and Imazethapyr | Weed Science | Cambridge Core [cambridge.org]

- 6. Degradation and Field Persistence of Imazethapyr | Weed Science | Cambridge Core [cambridge.org]

- 7. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Biodegradation of Imazethapyr by Bacterial Strain IM9601 Isolated from Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of pendimethalin by the yeast YC2 and determination of its two main metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. aet.irost.ir [aet.irost.ir]

- 14. Microbial degradation of pendimethalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pendimethalin Nitroreductase Is Responsible for the Initial Pendimethalin Degradation Step in Bacillus subtilis Y3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Soil and Water Research: Pendimethalin degradation in soil and its interaction with soil microorganisms [swr.agriculturejournals.cz]

- 17. scielo.br [scielo.br]

- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 19. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 20. asthafoundation.in [asthafoundation.in]

- 21. Simultaneous analysis of herbicides pendimethalin, oxyfluorfen, imazethapyr and quizalofop-p-ethyl by LC–MS/MS and safety evaluation of their harvest time residues in peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Abiotic degradation of imazethapyr in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Soil Persistence of Pursuit Plus Herbicide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the soil persistence of Pursuit Plus EC herbicide, a widely used agricultural product for the control of broadleaf weeds and annual grasses. The guide focuses on the two active ingredients, imazethapyr (B50286) and pendimethalin (B1679228), detailing their degradation kinetics, influencing factors, and the methodologies used for their study.

Introduction to this compound Herbicide

This compound EC is a commercial herbicide formulation containing imazethapyr and pendimethalin.[1][2] Imazethapyr is a member of the imidazolinone family and functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[3][4] Pendimethalin belongs to the dinitroaniline class and works by inhibiting cell division and cell elongation in susceptible weeds.[5][6] The persistence of these herbicides in the soil is a critical factor influencing their efficacy, potential for carryover injury to subsequent crops, and overall environmental impact.

Quantitative Data on Soil Persistence

The soil half-life (DT50) of a herbicide, the time it takes for 50% of the initial concentration to dissipate, is a key indicator of its persistence. The persistence of imazethapyr and pendimethalin is influenced by a multitude of soil and environmental factors.

Soil Half-Life of Imazethapyr

The soil half-life of imazethapyr can vary significantly, ranging from a few weeks to several months. This variability is primarily due to differences in soil type, pH, organic matter content, temperature, and moisture. Microbial degradation is a major pathway for imazethapyr dissipation.[3][4]

| Soil Type | pH | Organic Matter (%) | Temperature (°C) | Moisture | Half-Life (days) | Reference |

| Sandy Loam | 5.3 | 1.8 | Aerobic | - | 158-210 | [7] |

| Silty Clay Loam | - | - | - | - | 18-21 | [3] |

| Mollisol (San Antón series) | - | - | Field | - | 19-46 | [8] |

| Vertisol (Fraternidad series) | - | - | Field | - | 19-46 | [8] |

| Sandy Loam | - | - | Field | - | 8-120 | [9] |

| Clay Loam | - | - | Lab | 30 | 30-318 | [9] |

Soil Half-Life of Pendimethalin

Pendimethalin is generally considered to be a persistent herbicide, with its degradation in soil being influenced by microbial activity, photodecomposition, and volatilization.[10]

| Soil Type | Slope (%) | Cultivation | Half-Life (days) | Reference |

| Loamy | 0 | Untilied | 27.2 | [11] |

| Loamy | 10 | Untilied | 23.0 | [11] |

| Loamy | 0 | Tobacco | 26.2 | [11] |

| Loamy | 10 | Tobacco | 22.3 | [11] |

| Sandy Clay Loam | - | Field | 52 | [12] |

| Sandy Clay Loam | - | Pot Culture | 62 | [12] |

| Not Specified | - | Field | 20.9-31.3 | [11] |

| Not Specified | - | Lab | 9.4-60.2 | [11] |

Factors Influencing Soil Persistence

The degradation and dissipation of imazethapyr and pendimethalin in the soil are complex processes governed by a combination of chemical, physical, and biological factors.

References

- 1. A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of imazethapyr residues in soil and grains after its application to soybeans [jstage.jst.go.jp]

- 4. isws.org.in [isws.org.in]

- 5. tsijournals.com [tsijournals.com]

- 6. Degradation of pendimethalin by the yeast YC2 and determination of its two main metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. Field dissipation of prometryn, oxyfluorfen and imazethapyr in Mollisol and Vertisol soils | The Journal of Agriculture of the University of Puerto Rico [revistas.upr.edu]

- 9. researchgate.net [researchgate.net]

- 10. wsdot.wa.gov [wsdot.wa.gov]

- 11. researchgate.net [researchgate.net]

- 12. isws.org.in [isws.org.in]

Pursuit Plus: A Technical Examination of its Influence on Soil Microbial Ecosystems

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the impact of Pursuit Plus, a broad-spectrum herbicide, on the intricate and vital world of soil microbial communities. By examining its constituent active ingredients, imazethapyr (B50286) and pendimethalin (B1679228), this document provides an in-depth analysis of their effects on microbial diversity, biomass, and function. The information presented herein is curated from scientific studies to support research and development in soil science, environmental toxicology, and sustainable agriculture.

Introduction to this compound

This compound is a herbicide formulation containing two active ingredients: imazethapyr and pendimethalin.[1][2] Imazethapyr belongs to the imidazolinone chemical family and functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[3][4] Pendimethalin is a dinitroaniline herbicide that inhibits cell division and cell elongation in susceptible plants.[1][5] The combination of these two herbicides provides a broader spectrum of weed control in various crops.[1][6] However, the application of these chemicals to the soil raises questions about their non-target effects on beneficial soil microorganisms, which are fundamental to soil health and nutrient cycling.[7][8]

Impact on Soil Microbial Communities

The introduction of herbicides into the soil ecosystem can lead to a range of effects on microbial communities, from transient shifts in population dynamics to more lasting alterations in community structure and function.[7] The impact of this compound is a composite of the individual effects of imazethapyr and pendimethalin.

Effects of Imazethapyr

Studies on imazethapyr have shown varied effects on soil microorganisms, often dependent on the application rate and soil type.

-

Microbial Biomass and Community Structure: Research indicates that imazethapyr can cause a shift in the microbial community structure.[9] Some studies have reported a decrease in microbial biomass C and total phospholipid fatty acid (PLFA) concentrations following imazethapyr application.[9] Conversely, other field studies have observed an increase in microbial biomass carbon and total PLFAs in soil with a history of imazethapyr application.[3] High concentrations of imazethapyr (1 and 10 mg kg⁻¹) have been shown to induce a greater stress level in the microbial community.[9] However, the microbial community structure may recover after a period of incubation, suggesting a degree of resilience.[9]

-

Specific Microbial Groups: Imazethapyr application has been observed to decrease the ratios of Gram-negative to Gram-positive bacteria and fungi to bacteria.[9] However, another study reported an increase in the proportion of Gram-negative bacteria after one and two years of imazethapyr application.[3] Some research also suggests that imazethapyr can increase the relative abundance of Proteobacteria.[10]

-

Soil Enzyme Activity: Higher doses of imazethapyr have been associated with a suppression of dehydrogenase, urease, and phosphatase activity in the soil.[4]

Effects of Pendimethalin

Pendimethalin's impact on soil microbes also appears to be concentration-dependent and can vary based on environmental conditions.

-

Microbial Activity: Some studies have found no significant differences in CO2 emission (an indicator of overall microbial respiration) at certain concentrations of pendimethalin.[11] Interestingly, pendimethalin has been shown to stimulate cellulose (B213188) degradation in the soil.[11]

-

Soil Enzyme Activity: The effects of pendimethalin on soil enzymes can be complex. It has been reported to activate dehydrogenase activity, with a greater and longer-lasting influence at higher concentrations.[11] In contrast, it can initially restrain and then stimulate urease activity.[11]

-

Microbial Populations: One study indicated that the application of pendimethalin did not have a strong effect on the populations of Azotobacter, phosphate-solubilizing microorganisms, and Azospirillum, with populations recovering by the time of crop harvest.[12] Another study found no effect of pendimethalin on the overall amount or activity of soil microorganisms.[5][13]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of imazethapyr and pendimethalin on soil microbial communities. It is important to note that experimental conditions such as soil type, herbicide concentration, and incubation time vary between studies, which can influence the observed outcomes.

Table 1: Effects of Imazethapyr on Soil Microbial Parameters

| Parameter | Soil Type | Imazethapyr Concentration | Incubation Time | Observed Effect | Reference |

| Microbial Biomass C | Silty Loam & Loamy Soil | 0.1, 1, 10 mg kg⁻¹ | 1-120 days | Reduced with increasing concentration. | [9] |

| Total PLFA | Silty Loam & Loamy Soil | 0.1, 1, 10 mg kg⁻¹ | 1-120 days | Reduced with increasing concentration. | [9] |

| Fungi/Bacteria Ratio | Silty Loam & Loamy Soil | 0.1, 1, 10 mg kg⁻¹ | 1-120 days | Decreased with imazethapyr addition. | [9] |

| Gram-negative/Gram-positive Ratio | Soybean Field Soil | Field Application | 1 & 2 years | Increased after one and two years. | [3] |

| Dehydrogenase Activity | Not specified | 75 g a.i. ha⁻¹ | 7 & 15 days | Lower activity observed. | [4] |

| Urease Activity | Not specified | 75 g a.i. ha⁻¹ | 7 & 15 days | Lower activity observed. | [4] |

| Phosphatase Activity | Not specified | 75 g a.i. ha⁻¹ | 7 & 15 days | Lower activity observed. | [4] |

Table 2: Effects of Pendimethalin on Soil Microbial Parameters

| Parameter | Soil Type | Pendimethalin Concentration | Incubation Time | Observed Effect | Reference |

| CO₂ Emission | Not specified | 1, 5, 10 µg g⁻¹ | Not specified | No significant difference from control. | [11] |

| Cellulose Degradation | Not specified | 5, 10 µg g⁻¹ | Not specified | Stimulated; half-life increased 1.32 and 2.14 times. | [11] |

| Dehydrogenase Activity | Not specified | Not specified | Not specified | Activated; higher concentration led to greater and longer influence. | [11] |

| Urease Activity | Not specified | Not specified | Not specified | Initially restrained, then stimulated. | [11] |

| Azotobacter Population | Clay Loam to Silty Clay Loam | Field Application | Growing Season | Suppressed initially, recovered by harvest. | [12] |

| Phosphate (B84403) Solubilizing Microorganisms | Clay Loam to Silty Clay Loam | Field Application | Growing Season | Suppressed initially, recovered by harvest. | [12] |

| Azospirillum Population | Clay Loam to Silty Clay Loam | Field Application | Growing Season | Suppressed initially, recovered by harvest. | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide to provide a framework for reproducible research.

Phospholipid Fatty Acid (PLFA) Analysis for Microbial Community Structure

This protocol is a generalized procedure based on methodologies described in studies assessing herbicide impacts on soil microbial communities.[3][9]

-

Lipid Extraction: Soil samples (typically 8 g) are extracted with a one-phase extraction mixture of chloroform (B151607), methanol, and citrate (B86180) buffer.

-

Phase Separation: The extract is centrifuged, and the chloroform phase containing the lipids is collected.

-

Fractionation: The lipid extract is fractionated on a silicic acid column to separate neutral lipids, glycolipids, and phospholipids (B1166683).

-

Methylation: The phospholipids are subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

-

Quantification and Identification: The FAMEs are analyzed using gas chromatography-mass spectrometry (GC-MS). Individual FAMEs are identified and quantified based on comparison with known standards.

-

Data Analysis: The abundance of different PLFAs is used to characterize the microbial community structure. Specific PLFAs are used as biomarkers for different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi).

Soil Enzyme Activity Assays

The following are common protocols for measuring the activity of key soil enzymes.

-

Dehydrogenase Activity:

-

Incubate soil samples with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Dehydrogenase activity reduces TTC to triphenyl formazan (B1609692) (TPF).

-

Extract the TPF with methanol.

-

Measure the absorbance of the TPF extract spectrophotometrically.

-

-

Urease Activity:

-

Buffer soil samples with a urea (B33335) solution.

-

Incubate to allow urease to hydrolyze urea to ammonium (B1175870).

-

Extract the ammonium and determine its concentration using a colorimetric method.

-

-

Phosphatase Activity:

-

Incubate soil samples with a p-nitrophenyl phosphate solution.

-

Phosphatase enzymes hydrolyze the substrate to p-nitrophenol.

-

Extract the p-nitrophenol and measure its concentration spectrophotometrically after adjusting the pH.

-

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for studying herbicide effects on soil microbes and the logical relationships of these impacts.

Caption: A generalized workflow for assessing the impact of this compound on soil microbial communities.

Caption: Logical relationships of this compound's impact on the soil microbiome and ecosystem functions.

Conclusion

The application of this compound can induce measurable changes in soil microbial communities, primarily through the actions of its active ingredients, imazethapyr and pendimethalin. The existing body of research suggests that these effects are complex and can vary significantly with herbicide concentration, soil characteristics, and time since application. While some studies indicate transient and recoverable impacts, others point to more persistent alterations in microbial biomass, diversity, and enzymatic functions. For researchers and professionals in drug development and environmental science, a thorough understanding of these interactions is crucial for developing sustainable agricultural practices and for the broader assessment of environmental health. Further research focusing specifically on the synergistic or antagonistic effects of the this compound formulation is warranted to provide a more complete picture of its environmental footprint.

References

- 1. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 2. pomerix.com [pomerix.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ijcmas.com [ijcmas.com]

- 5. Soil and Water Research: Pendimethalin degradation in soil and its interaction with soil microorganisms [swr.agriculturejournals.cz]

- 6. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Impact of imazethapyr on the microbial community structure in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Imazethapyr on Soybean Root Growth and Soil Microbial Communities in Sloped Fields [mdpi.com]

- 11. [Ecological effect of pendimethalin on soil microbe] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. [PDF] Pendimethalin degradation in soil and its interaction with soil microorganisms | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Ecotoxicology of Pursuit Plus in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pursuit Plus EC is a commercial herbicide formulation containing two active ingredients: imazethapyr (B50286) and pendimethalin (B1679228). This guide provides a comprehensive overview of the ecotoxicological effects of this compound and its components on aquatic ecosystems. Understanding the environmental fate and impact of this herbicide mixture is critical for environmental risk assessment and the development of safer agricultural practices. Imazethapyr is a member of the imidazolinone family of herbicides, which acts by inhibiting the acetolactate synthase (ALS) enzyme, essential for the biosynthesis of branched-chain amino acids in plants. Pendimethalin belongs to the dinitroaniline class and functions by disrupting microtubule formation, thereby inhibiting cell division and elongation in susceptible plants. The combination of these two herbicides in this compound provides broad-spectrum weed control. However, their potential impact on non-target aquatic organisms is a significant concern.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of imazethapyr and pendimethalin to various aquatic organisms. It is important to note that data for the complete "this compound EC" formulation is limited, and much of the available information pertains to the individual active ingredients.

Table 1: Acute Toxicity of Imazethapyr to Aquatic Organisms

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 340 | 96 hours | [1] |

| Lepomis macrochirus (Bluegill Sunfish) | LC50 | 420 | 96 hours | [2] |

| Ictalurus punctatus (Channel Catfish) | LC50 | 240 | 96 hours | [2] |

| Daphnia magna (Water Flea) | EC50 | >1000 | 48 hours | [1] |

Table 2: Chronic Toxicity of Imazethapyr to Aquatic Organisms

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Pimephales promelas (Fathead Minnow) | NOEC | 10.8 | 32 days | |

| Daphnia magna (Water Flea) | NOEC | 9.8 | 21 days |

Table 3: Toxicity of Imazethapyr to Aquatic Plants

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Lemna gibba (Duckweed) | EC50 | 0.044 | 14 days | |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 29 | 72 hours |

Table 4: Acute Toxicity of Pendimethalin to Aquatic Organisms

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.89 | 96 hours | [1] |

| Lepomis macrochirus (Bluegill Sunfish) | LC50 | 0.199 | 96 hours | |

| Ictalurus punctatus (Channel Catfish) | LC50 | 0.418 | 96 hours | |

| Daphnia magna (Water Flea) | EC50 | 0.28 | 48 hours |

Table 5: Toxicity of this compound EC Active Ingredients (from Safety Data Sheet)

| Active Ingredient | Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Imazethapyr | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 340 | 96 hours | [1] |

| Imazethapyr | Daphnia magna (Water Flea) | EC50 | >1000 | 48 hours | [1] |

| Pendimethalin | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.89 | 96 hours | [1] |

Experimental Protocols

The ecotoxicity data presented in this guide are primarily generated using standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols ensure the reliability and comparability of data across different studies and laboratories.

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline details a method to assess the acute toxicity of substances to fish.

-

Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Duration: 96 hours.

-

Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

-

Test Conditions: Key water quality parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within specified limits throughout the test.

OECD Guideline 202: Daphnia sp., Acute Immobilisation Test

This guideline is used to determine the acute toxicity of substances to Daphnia magna.

-

Test Organism: Daphnia magna, a small freshwater crustacean.

-

Test Duration: 48 hours.

-

Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The primary endpoint is the median effective concentration (EC50), which is the concentration that causes immobilization in 50% of the daphnids.

-

Test Conditions: The test is conducted in a static system with controlled temperature and lighting.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of substances on the growth of freshwater algae.

-

Test Organism: Commonly used species include Pseudokirchneriella subcapitata (a green alga).

-

Test Duration: 72 hours.

-

Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance. The growth of the algae is measured over the 72-hour period, typically by cell counts or spectrophotometry.

-

Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in algal growth compared to the control.

-

Test Conditions: The test is conducted in a nutrient-rich medium under continuous illumination and controlled temperature.

Signaling Pathways and Mode of Action

The toxicity of this compound to non-target aquatic organisms stems from the distinct modes of action of its active ingredients, imazethapyr and pendimethalin.

Imazethapyr: Inhibition of Acetolactate Synthase (ALS)

Imazethapyr's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. While this pathway is specific to plants and microorganisms, the sublethal effects on aquatic fauna suggest other potential mechanisms of toxicity. In aquatic organisms, exposure to ALS inhibitors like imazethapyr can lead to a range of sublethal effects, including oxidative stress and genotoxicity. The precise signaling pathways leading to these effects in animals are not as well-defined as in plants but are thought to involve secondary stress responses.

References

An In-Depth Technical Guide to the Research on Pursuit Plus Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pursuit Plus EC herbicide is a selective, broad-spectrum herbicide used for the control of a wide range of annual grasses and broadleaf weeds in various crops, most notably soybeans and CLEARFIELD® corn.[1] Its efficacy stems from the synergistic action of its two active ingredients: imazethapyr (B50286), a member of the imidazolinone chemical family, and pendimethalin (B1679228), a dinitroaniline.[1] This technical guide provides a comprehensive review of the research on this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of quantitative data on its performance.

Core Components and Mechanism of Action

This compound EC contains 2.7 pounds of pendimethalin and 0.2 pounds of the acid equivalent of imazethapyr per gallon.[2] The herbicide is absorbed by both roots and foliage of weeds and translocated to the growing points, where it inhibits growth.[1] Adequate soil moisture is crucial for its optimal activity.[1]

Imazethapyr: Inhibition of Branched-Chain Amino Acid Synthesis

Imazethapyr's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is critical for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[3] By blocking ALS, imazethapyr disrupts protein synthesis and cell division, leading to the cessation of weed growth and eventual death.[4]

Figure 1: Imazethapyr's inhibition of the branched-chain amino acid synthesis pathway.

Pendimethalin: Disruption of Microtubule Assembly

Pendimethalin acts by inhibiting cell division through the disruption of microtubule assembly. It binds to tubulin, the protein subunit of microtubules, preventing their polymerization. This interference with microtubule formation disrupts the mitotic spindle, which is essential for chromosome segregation during cell division. As a result, root and shoot growth of susceptible weeds is halted.